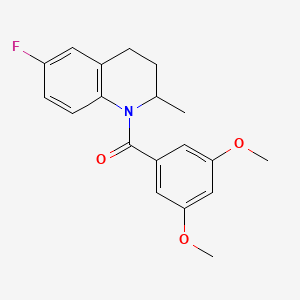![molecular formula C20H18N2OS B15029259 7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B15029259.png)
7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine typically involves the condensation of 7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylidene groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the chemical industry.
Wirkmechanismus
The mechanism of action of 7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine
- 4-methylbenzaldehyde derivatives
- Other thiazole-based compounds
Uniqueness
What sets 7-methoxy-N-[(E)-(4-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine apart is its specific combination of functional groups and the resulting biological activities. The presence of the methoxy group and the Schiff base linkage contributes to its unique chemical and biological properties, making it a compound of significant interest in various research fields.
Eigenschaften
Molekularformel |
C20H18N2OS |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(E)-N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H18N2OS/c1-13-3-5-14(6-4-13)12-21-20-22-19-17-9-8-16(23-2)11-15(17)7-10-18(19)24-20/h3-6,8-9,11-12H,7,10H2,1-2H3/b21-12+ |
InChI-Schlüssel |
HBJINGKZXLJDLA-CIAFOILYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/C2=NC3=C(S2)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NC2=NC3=C(S2)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15029177.png)

![7-benzyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15029188.png)
![{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B15029197.png)
![2-[(5Z)-5-(2,3-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B15029198.png)
![Dimethyl 5,5'-[(tert-butylimino)dimethanediyl]difuran-2-carboxylate](/img/structure/B15029206.png)

![isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029219.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029222.png)
![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B15029241.png)
![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15029252.png)
![12,12-dimethyl-4-(2-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15029262.png)
![5-(3,4-Dimethoxyphenyl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15029266.png)
![2-[(4-chlorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B15029272.png)
